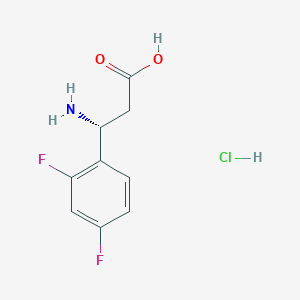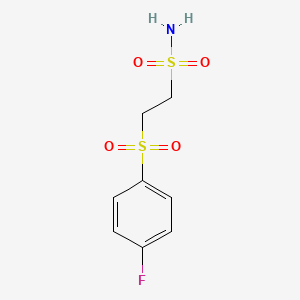
2-氟-4-吗啉代苯甲酸
描述
2-Fluoro-4-morpholinobenzoic Acid is a chemical compound with the molecular formula C11H12FNO3 and a molecular weight of 225.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-morpholinobenzoic Acid is 1S/C11H12FNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) . This indicates the presence of a fluorine atom, a morpholine ring, and a benzoic acid group in the molecule.Physical and Chemical Properties Analysis
2-Fluoro-4-morpholinobenzoic Acid is a solid at room temperature . It has a molecular weight of 225.22 .科学研究应用
有机合成
2-氟-4-吗啉代苯甲酸: 在有机合成中应用广泛,尤其是在复杂分子合成中。 其吗啉部分作为金属催化反应中的导向基团,而氟原子由于其反应性可以作为进一步功能化的桥梁 .
药物化学
在药物化学中,该化合物被用于设计具有潜在治疗效果的分子。 氟的存在通常会提高药物的生物利用度和代谢稳定性 .
药物设计
2-氟-4-吗啉代苯甲酸的 吗啉环是药物设计中常见的特征,为开发新的治疗药物提供了支架。 它在反义寡核苷酸和其他基于核酸的药物的设计中特别相关 .
生物化学应用
在生物化学中,该化合物可能参与酶-底物相互作用的研究,其中氟原子由于其独特的电子性质可以被用作探针 .
药理学
2-氟-4-吗啉代苯甲酸: 可能在药理学研究中得到应用,特别是在开发新的药物方面,其中氟原子在增强药物特性方面发挥着至关重要的作用 .
工业用途
虽然2-氟-4-吗啉代苯甲酸的具体工业应用尚未得到广泛的记录,但具有类似结构的化合物用于开发低表面能涂层和具有特殊电子特性的材料 .
安全和危害
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H320, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
生化分析
Biochemical Properties
2-Fluoro-4-morpholinobenzoic Acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of 2-Fluoro-4-morpholinobenzoic Acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, 2-Fluoro-4-morpholinobenzoic Acid can alter gene expression patterns, leading to changes in the production of various proteins and enzymes that are essential for cellular function .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-morpholinobenzoic Acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often facilitated by the presence of the fluorine atom, which can form strong interactions with the enzyme’s active site residues. Furthermore, 2-Fluoro-4-morpholinobenzoic Acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Fluoro-4-morpholinobenzoic Acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of metabolites that can have different biological activities. In in vitro studies, it has been observed that the stability of 2-Fluoro-4-morpholinobenzoic Acid can be maintained under specific storage conditions, such as sealed in dry and room temperature environments . Long-term effects on cellular function have been noted, particularly in terms of sustained enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-morpholinobenzoic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme modulation and improved metabolic function. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
2-Fluoro-4-morpholinobenzoic Acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-morpholinobenzoic Acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transport proteins, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 2-Fluoro-4-morpholinobenzoic Acid within tissues, influencing its localization and accumulation .
Subcellular Localization
2-Fluoro-4-morpholinobenzoic Acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 2-Fluoro-4-morpholinobenzoic Acid is crucial for its biological activity and can determine its overall impact on cellular processes .
属性
IUPAC Name |
2-fluoro-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWHCWSPQLPAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946598-40-9 | |
| Record name | 2-Fluoro-4-(4-morpholinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946598-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)






![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)





